molecular formula C32H33F3N8O2 B611858 Xmu-MP-2 CAS No. 2031152-10-8

Xmu-MP-2

Cat. No.: B611858
CAS No.: 2031152-10-8
M. Wt: 618.67
InChI Key: ZGTWRRCZLAOQMY-UHFFFAOYSA-N
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Description

Xmu-MP-2 is a small-molecule kinase inhibitor that has shown significant potential in targeting breast tumor kinase (BRK)-positive breast cancers. It is a potent and selective inhibitor that disrupts the signaling pathways mediated by BRK, thereby reducing the proliferation of BRK-positive breast cancer cells .

Preparation Methods

The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound. The synthetic route includes the use of a “targeted cytotoxic” screening platform to identify and optimize small-molecule compounds targeting BRK. The compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of BRK to effectively inhibit its kinase activity .

Chemical Reactions Analysis

Xmu-MP-2 primarily undergoes inhibition reactions where it binds to the ATP-binding pocket of BRK, thereby inhibiting its kinase activity. The major product of this reaction is the inhibition of BRK-mediated signaling pathways, leading to reduced proliferation of BRK-positive breast cancer cells . Common reagents and conditions used in these reactions include the presence of ATP and the specific binding affinity of this compound to the ATP-binding pocket of BRK.

Scientific Research Applications

Xmu-MP-2 has been extensively studied for its applications in cancer research, particularly in the treatment of BRK-positive breast cancers. It has shown significant efficacy in inhibiting the growth of BRK-driven tumors in mouse xenograft models. Additionally, this compound has demonstrated synergistic effects when used in combination with HER2 inhibitors or estrogen receptor inhibitors, enhancing its anticancer activity .

Mechanism of Action

Xmu-MP-2 exerts its effects by acting as an ATP-competitive inhibitor of BRK. It binds to the ATP-binding pocket of BRK, effectively inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation and increased apoptosis in BRK-positive breast cancer cells .

Biological Activity

Xmu-MP-2 is a small-molecule inhibitor that has garnered attention for its biological activity, particularly in the context of cancer and tissue regeneration. This article delves into the compound's mechanisms of action, its effects on various cellular pathways, and its potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a selective inhibitor of breast tumor kinase (BRK) and the mammalian Ste20-like kinases MST1 and MST2. These kinases are crucial components of the Hippo signaling pathway, which regulates cell growth, apoptosis, and tissue homeostasis. The inhibition of these kinases has been linked to enhanced cell proliferation and survival in various contexts, including cancer therapy and tissue regeneration.

  • Inhibition of BRK Kinase Activity :
    • This compound selectively inhibits BRK kinase activity, leading to disrupted signaling pathways that are essential for the proliferation and survival of BRK-positive breast cancer cells. In vitro studies have shown that this compound significantly reduces the growth of these cancer cells by blocking their proliferation signals .
  • Modulation of Hippo Pathway :
    • By inhibiting MST1 and MST2, this compound activates the downstream effector Yes-associated protein (YAP), promoting cell growth and survival. This modulation has been shown to enhance tissue repair mechanisms in various models, including cardiac and hepatic tissues .

Case Studies

  • Breast Cancer Inhibition :
    In a study involving mouse xenograft models, this compound was found to effectively repress tumor growth driven by oncogenic BRK. The compound showed synergistic effects when combined with HER2 inhibitors or estrogen receptor blockade, indicating its potential as a therapeutic agent in treating BRK-positive breast cancers .
  • Cardiac Regeneration :
    Research demonstrated that treatment with this compound improved cardiomyocyte survival and reduced apoptosis in neonatal rat cardiomyocytes subjected to oxidative stress. In vivo studies using mice with transverse aortic constriction (TAC) showed improved cardiac function and reduced hypertrophy markers after administration of this compound .

Data Tables

Study Cell Type Effect Observed Mechanism
BRK-positive breast cancer cellsReduced proliferationInhibition of BRK kinase
Neonatal rat cardiomyocytesIncreased survival; reduced apoptosisInhibition of MST1/2, activation of YAP
Liver cells in TAC miceEnhanced regeneration; improved functionModulation of Hippo pathway

Properties

IUPAC Name

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTWRRCZLAOQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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